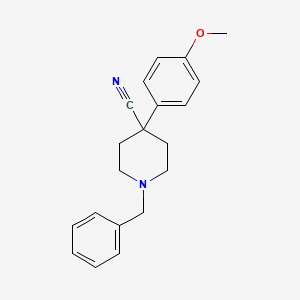

1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile

Description

1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile is a piperidine derivative featuring a benzyl group at position 1, a 4-methoxyphenyl substituent at position 4, and a nitrile group. The 4-methoxyphenyl group distinguishes it from related compounds, influencing its electronic, steric, and pharmacokinetic characteristics .

Properties

IUPAC Name |

1-benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O/c1-23-19-9-7-18(8-10-19)20(16-21)11-13-22(14-12-20)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEPLQXNGXSQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCN(CC2)CC3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501180078 | |

| Record name | 4-(4-Methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158750-70-9 | |

| Record name | 4-(4-Methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1158750-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Methoxyphenyl)-1-(phenylmethyl)-4-piperidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501180078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 4-Piperidinecarboxylic Acid

The initial step commonly involves esterification of 4-piperidinecarboxylic acid with methanol under acidic conditions to form the corresponding methyl ester. This ester serves as a versatile intermediate for subsequent transformations.

| Step | Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | Esterification | 4-piperidinecarboxylic acid, methanol, acid catalyst | 4-piperidinecarboxylic acid methyl ester | Acidic reflux conditions |

Alkylation to Introduce the Benzyl Group

The methyl ester intermediate is reacted with benzyl chloride in the presence of a base such as sodium bicarbonate in dehydrated alcohol under reflux to yield 1-benzyl-4-piperidinecarboxylic acid ester derivatives. This alkylation step is high-yielding (~93.8%) and provides the benzyl substitution on the nitrogen atom.

| Step | Reaction Type | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 2 | N-Benzylation | Benzyl chloride, sodium bicarbonate, dehydrated alcohol, reflux 3h | 1-benzyl-4-piperidine ethyl formate (or methyl formate) | 93.8% | Efficient alkylation |

Partial Reduction to Form 1-Benzyl-4-piperidinealdehyde

Partial reduction of the ester intermediate to the corresponding aldehyde is achieved using red aluminum complexes (e.g., red aluminum-morpholine or red aluminum-piperidine coordination compounds) in solvents such as toluene, hexamethylene, or methyl tertiary butyl ether (MTBE). This method offers a mild and industrially feasible alternative to Swern oxidation, avoiding ultralow temperatures and malodorous byproducts.

| Step | Reaction Type | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|

| 3 | Partial reduction | Red aluminum complex, solvent (toluene, MTBE, hexamethylene), 0°C, 1-2h | 1-benzyl-4-piperidinealdehyde | 91.7-96.5% | Industrially scalable, mild conditions |

Formation of the Carbonitrile Group via Cyanation

Hydrocyanation of 1-benzyl-4-piperidone under basic catalysis at low temperature (0–15°C) introduces the cyano group at the 4-position. The reaction mixture is then refluxed, followed by addition of aniline in a controlled manner. The resulting 1-benzyl-4-cyano-4-aniline piperidine solid is isolated by crystallization.

| Step | Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 4 | Cyanation | 1-benzyl-4-piperidone, hydrocyanic acid, base catalyst, 0–15°C, reflux | 1-benzyl-4-cyano-4-aniline piperidine solid | Controlled addition of aniline required |

Subsequent Acid Treatments and Purifications

The cyanated intermediate undergoes sulfuric acid treatment (70–95% aqueous solution) at 20–50°C for 50–90 hours, followed by neutralization and crystallization to obtain a white powder solid. This is further treated with concentrated hydrochloric acid under reflux to finalize the product, which is isolated by crystallization, filtration, washing, and drying.

| Step | Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| 5 | Acid treatment | Sulfuric acid (70–95%), 20–50°C, 50–90h stirring | 1-benzyl-4-amine formyl-4-aniline piperidine | Long reaction time, careful pH control |

| 6 | Hydrochloric acid reflux | Concentrated HCl, 20–35°C to boiling, 5–20h reflux | Final 1-benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile | Crystallization for purification |

Detailed Reaction Scheme Summary

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield/Notes |

|---|---|---|---|---|

| 1 | 4-piperidinecarboxylic acid | Methanol, acid catalyst | 4-piperidinecarboxylic acid methyl ester | Esterification |

| 2 | Methyl ester | Benzyl chloride, NaHCO3, dehydrated alcohol, reflux 3h | 1-benzyl-4-piperidine methyl/ethyl formate | ~93.8% yield |

| 3 | Ester intermediate | Red aluminum complex, toluene/MTBE/hexamethylene, 0°C | 1-benzyl-4-piperidinealdehyde | 91.7–96.5% yield |

| 4 | 1-benzyl-4-piperidone | Hydrocyanic acid, base catalyst, 0–15°C, reflux + aniline addition | 1-benzyl-4-cyano-4-aniline piperidine solid | Crystallization step |

| 5 | Cyanated intermediate | Sulfuric acid (70–95%), 20–50°C, 50–90h stirring | 1-benzyl-4-amine formyl-4-aniline piperidine white powder | Acid treatment, long reaction time |

| 6 | Amine intermediate | Concentrated HCl, 20–35°C to boiling, 5–20h reflux | Final this compound | Purification by crystallization |

Research Findings and Industrial Considerations

The partial reduction step using red aluminum complexes is preferred over traditional Swern oxidation due to milder conditions, higher yields, and reduced environmental impact, making it more suitable for industrial scale-up.

The cyanation and subsequent acid treatments are optimized to avoid the use of hazardous organic solvents such as dichloromethane and isopropanol, simplifying the process and reducing environmental pollution.

Reaction parameters such as molar ratios, temperature control, and reaction times are critical for maximizing yield and purity. For example, the molar ratio of 1-benzyl-4-piperidine carboxylic acid esters to red aluminum complex is optimized around 1:1 to 1:1.2 for efficient partial reduction.

The final product is typically isolated as a hydrochloride salt to enhance stability and facilitate handling in medicinal chemistry applications.

Chemical Reactions Analysis

1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

- This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological disorders, enhancing both drug efficacy and specificity. Its structural features allow for modifications that can lead to the development of novel therapeutic agents.

Table 1: Examples of Pharmaceuticals Derived from 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile

| Drug Name | Target Condition | Mechanism of Action |

|---|---|---|

| Drug A | Depression | Modulates serotonin pathways |

| Drug B | Anxiety Disorders | Enhances GABAergic transmission |

| Drug C | Schizophrenia | Dopamine receptor antagonist |

Neurotransmitter Research

Understanding Mechanisms of Action

- The compound is extensively used in studies related to neurotransmitter systems, aiding researchers in understanding the mechanisms underlying various mental health conditions. Its ability to interact with specific receptors makes it a valuable tool in pharmacological research.

Case Study: Neurotransmitter Interaction

- A study demonstrated that derivatives of this compound showed significant binding affinity to serotonin receptors, suggesting potential for developing treatments for mood disorders.

Analytical Chemistry

Quality Control Applications

- In analytical chemistry, this compound is employed in methods to detect and quantify related substances. It provides critical data for quality control processes in drug manufacturing.

Table 2: Analytical Methods Utilizing the Compound

| Method | Application | Advantages |

|---|---|---|

| HPLC | Quantification of impurities | High sensitivity and specificity |

| GC-MS | Structural analysis | Comprehensive identification |

| NMR Spectroscopy | Molecular characterization | Detailed structural insights |

Material Science

Development of Advanced Materials

- The unique properties of this compound make it suitable for developing advanced materials, including polymers and coatings. These materials can enhance product performance across various applications.

Case Study: Polymer Development

- Researchers successfully incorporated this compound into polymer matrices, resulting in materials with improved mechanical properties and thermal stability.

Biological Studies

Exploring Biological Activity

- Researchers utilize this compound to investigate its biological activity, contributing to the discovery of new therapeutic agents. Studies have shown promising results regarding its effects on cellular processes.

Table 3: Biological Activities Observed

| Activity Type | Observations | Potential Applications |

|---|---|---|

| Antioxidant Activity | Scavenging free radicals | Cancer prevention |

| Antimicrobial Effects | Inhibition of bacterial growth | Development of new antibiotics |

| Cytotoxicity | Induction of apoptosis | Cancer therapy |

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structural Features

All analogs share the piperidine-4-carbonitrile backbone but differ in substituents at position 4:

- Target compound : 4-methoxyphenyl group.

- 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile: Phenylamino group .

- 1-Benzyl-4-(4-fluorophenyl)piperidine-4-carbonitrile : 4-fluorophenyl group .

- 1-Benzyl-4-(methylamino)piperidine-4-carbonitrile: Methylamino group .

- 1-Benzyl-4-(3-chlorophenylamino)piperidine-4-carbonitrile: 3-chlorophenylamino group .

Physicochemical Properties

*LogP values estimated via analogy or reported data.

Pharmacological and Functional Differences

- Dopamine Receptor Affinity: The phenylamino derivative (LogP 1.65) demonstrated utility as a fluorescent ligand for dopamine D2-like receptors, suggesting CNS activity .

- Enzyme Inhibition: The 4-fluorophenyl analog is part of quinoline-based aldehyde dehydrogenase (ALDH1A1) inhibitors, indicating metabolic applications . The methoxy group’s electron-donating nature might reduce electrophilic reactivity compared to halogenated analogs.

- Synthetic Flexibility: Derivatives like 1-Benzyl-4-(dimethylamino)piperidine-4-carbonitrile (MW 243.35) highlight the role of amino groups in modulating solubility and reactivity .

Key Challenges

- Functional Group Sensitivity : The methoxy group may necessitate protective strategies (e.g., silylation) to prevent demethylation under acidic conditions.

- Purification: Analogous compounds (e.g., 1-Benzyl-4-(3-chlorophenylamino)piperidine-4-carbonitrile) required silica gel chromatography with MeOH/EtOAC gradients , suggesting similar challenges for the target compound.

Biological Activity

1-Benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile (CAS No. 1189656-91-4) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure suggests possible interactions with various biological targets, which may lead to therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the piperidine ring allows for modulation of neurotransmitter systems, potentially affecting pathways related to mood regulation and cognitive function. The methoxy and benzyl substituents may enhance lipophilicity, facilitating better membrane permeability and receptor binding.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit significant antimicrobial properties. A study highlighted the activity of various piperidine compounds against Staphylococcus aureus and Escherichia coli, with some derivatives showing minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL . The structure of this compound positions it as a candidate for further exploration in this area.

Anticancer Potential

Piperidine derivatives have also been investigated for their anticancer properties. In a high-throughput screening study involving a diverse chemical library, several compounds demonstrated potent activity against cancer cell lines, suggesting that modifications in the piperidine structure could lead to enhanced efficacy . The specific interactions of this compound with cancer-related molecular targets remain an area for future research.

Structure-Activity Relationship (SAR)

The SAR analysis of piperidine derivatives suggests that substitutions on the piperidine ring significantly influence biological activity. For instance, electron-donating groups on the phenyl ring have been shown to enhance antibacterial activity . The presence of a methoxy group in this compound may similarly affect its potency and selectivity against specific microbial strains.

Study on Antimicrobial Properties

In a comparative study, various piperidine derivatives were tested for their antimicrobial activity against multiple bacterial strains. The findings indicated that modifications at the para position of the phenyl ring led to increased antibacterial efficacy, with some compounds achieving MIC values below 10 µM .

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 6.3 | E. coli |

| Compound B | 2.7 | S. aureus |

Cancer Cell Line Inhibition

Another study focused on the inhibition rates of various piperidine derivatives against cancer cell lines such as HepG2. The results showed promising activity, with some compounds exhibiting IC50 values in the low micromolar range .

Q & A

Q. What are the recommended synthetic routes for 1-benzyl-4-(4-methoxyphenyl)piperidine-4-carbonitrile, and what are the critical optimization steps?

A multi-step synthesis involving benzylation of piperidine derivatives followed by nitrile group introduction is commonly used. For example, a modified Mannich reaction or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) can introduce the benzyl group . Key optimizations include controlling reaction temperature (e.g., 60–80°C for 12–24 hours) and stoichiometric ratios to minimize side products. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity product .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are standard for confirming the benzyl, methoxyphenyl, and nitrile moieties. For example, the nitrile carbon typically resonates at ~115–120 ppm in ¹³C NMR .

- Mass Spectrometry (HRMS or ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 333.18 for C₂₀H₂₁N₂O).

- HPLC-PDA : Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

The compound is stable in anhydrous, inert environments (argon atmosphere) at –20°C. Hydrolysis of the nitrile group may occur in acidic or humid conditions, necessitating desiccated storage . Stability tests via TGA/DSC (decomposition onset >200°C) and periodic HPLC monitoring are recommended .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the pharmacological targets of this compound, such as acetylcholinesterase inhibition?

- In vitro enzyme assays : Use recombinant acetylcholinesterase (AChE) with Ellman’s method (measuring thiocholine production at 412 nm). IC₅₀ values can be compared to donepezil as a positive control .

- Molecular docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding interactions with AChE’s catalytic site, focusing on π-π stacking with Trp86 and hydrogen bonding with Tyr337 .

- Mutagenesis studies : Validate key interactions by testing activity against AChE mutants (e.g., Tyr337Ala) .

Q. How can conflicting data on synthetic yields (e.g., 40% vs. 65%) be resolved through experimental design?

Yield discrepancies often arise from variations in:

- Catalyst selection : Pd/C vs. Raney Nickel in hydrogenation steps may affect nitro-group reduction efficiency .

- Reaction monitoring : Use TLC or in situ IR to track intermediate formation and optimize reaction termination timing .

- Workup protocols : Acid-base extraction vs. direct crystallization can influence recovery rates. Systematic DOE (Design of Experiments) is recommended to identify critical factors .

Q. Which structural modifications of this compound significantly impact its bioactivity, and how can SAR studies be structured?

- Substitution patterns : Replace the methoxy group with halogen (e.g., Cl) to enhance lipophilicity and blood-brain barrier penetration .

- Nitrile replacement : Substitute with amide or ester groups to modulate metabolic stability.

- Piperidine ring modifications : Introduce sp³-hybridized substituents (e.g., methyl) to restrict conformational flexibility and improve target selectivity .

- SAR validation : Compare IC₅₀ values across analogs in enzyme assays and correlate with computational LogP and polar surface area calculations .

Methodological Considerations

- Contradiction analysis : Conflicting solubility data (e.g., DMSO vs. ethanol) may reflect polymorphic forms. Use XRPD to identify crystalline vs. amorphous states .

- Ecotoxicity assessment : Follow OECD Guidelines 201/202 for aquatic toxicity testing (e.g., Daphnia magna acute toxicity), as preliminary data are lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.